1-Isobutyl-2-mercaptoimidazole
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Overview
Description
1-Isobutyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an isobutyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-imidazole-2-thiol typically involves the cyclization of α-amino ketones or aldehydes with potassium thiocyanate. The reaction conditions are mild and can include various functional groups, making the process versatile .
Industrial Production Methods: Industrial production methods for 1-Isobutyl-1H-imidazole-2-thiol often involve multi-component reactions under optimized conditions to maximize yield and efficiency. Catalysts and green chemistry approaches are increasingly being used to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives with altered functional groups.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products:
Scientific Research Applications
1-Isobutyl-1H-imidazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol and imidazole groups. These interactions can modulate enzyme activity, alter biochemical pathways, and affect cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
- 1-sec-Butyl-2-mercaptoimidazole
- 1-Isobutyl-2-mercaptoimidazole
- 1-sec-Butyl-2-thiolimidazole
Comparison: Compared to these similar compounds, 1-Isobutyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .
Properties
CAS No. |
63905-45-3 |
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Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c1-6(2)5-9-4-3-8-7(9)10/h3-4,6H,5H2,1-2H3,(H,8,10) |
InChI Key |
IXAMDLPSWOZYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CNC1=S |
Origin of Product |
United States |
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